molecular formula C24H22FN5O2S B11244677 4-fluoro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

4-fluoro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11244677
M. Wt: 463.5 g/mol
InChI Key: PRVPSAMRLNNVCR-UHFFFAOYSA-N
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Description

4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a unique structure that includes a fluorine atom, a sulfonamide group, and multiple aromatic rings, making it a subject of interest in various scientific research fields.

Properties

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

4-fluoro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22FN5O2S/c1-16-3-7-19(8-4-16)27-23-15-17(2)26-24(29-23)28-20-9-11-21(12-10-20)30-33(31,32)22-13-5-18(25)6-14-22/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

PRVPSAMRLNNVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and high functional group tolerance. The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the coupling of the aromatic rings.

Chemical Reactions Analysis

4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent .

Comparison with Similar Compounds

Similar compounds to 4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE include other sulfonamides such as:

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

The uniqueness of 4-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE lies in its specific structural features, such as the presence of a fluorine atom and multiple aromatic rings, which can enhance its biological activity and specificity .

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